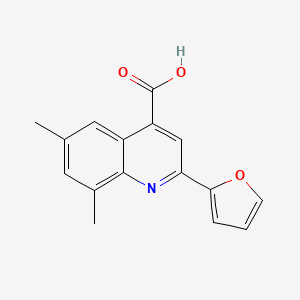

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid

描述

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid (CAS RN: 351357-33-0) is a quinoline derivative with a furan-2-yl substituent at the 2-position and methyl groups at the 6- and 8-positions. This compound has garnered attention for its role in synthesizing biologically active molecules, such as GLUT1 inhibitors (). Its synthesis typically involves condensation of indoline-2,3-dione with 2-acetylfuran under alkaline conditions, yielding moderate to good purity (). Key physical properties include a melting point of 234–237°C (decomposition) and distinct spectral characteristics (¹H/¹³C NMR, HRMS) (). The furan ring and methyl groups contribute to its electronic and steric profile, influencing its biological interactions and physicochemical stability.

属性

IUPAC Name |

2-(furan-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASQRPYCEFNUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pfitzinger Reaction-Based Synthesis

A widely reported method involves the one-pot Pfitzinger synthesis using isatin and substituted acetyl heterocyclic compounds in the presence of aqueous potassium hydroxide in ethanol solvent, followed by acidification and purification.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Isatin + 6,8-dimethylacetyl heterocyclic compound + 33% aqueous KOH in EtOH | Reflux for 14-16 hours |

| 2 | Cool reaction mixture, pour into crushed ice | Acidify to pH 1 with 1M HCl |

| 3 | Collect precipitate by filtration | Wash and dry crude product |

| 4 | Purify by column chromatography (silica gel, petroleum ether:ethyl acetate 7:3 v/v) | Obtain pure this compound |

- Yields typically range from moderate to high (60-85% depending on substituents).

- Characterization by 1H NMR, 13C NMR, and LC-MS confirms the structure.

- Example 1H NMR (400 MHz, DMSO-d6) for 2-(furan-2-yl)quinoline-4-carboxylic acid: δ 14.16 (s, 1H, COOH), 8.88 (d, J=2.4 Hz, 1H), 8.29 (s, 1H), 8.03 (d, J=5.4 Hz, 1H), 7.45 (d, J=3.2 Hz, 1H), 7.07 (t, J=2.4 Hz, 1H), 7.05 (t, J=1.2 Hz, 1H), 6.75-6.76 (m, 1H), 6.35-6.36 (m, 1H).

Stepwise Quinoline-4-Carboxylic Acid Derivative Synthesis (Patent CN102924374B)

This method involves a multi-step synthesis starting from isatin and proceeds through intermediate quinoline derivatives with aldehyde condensation and oxidation steps:

| Step | Reaction | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Isatin + base (NaOH) + acetone | 25-35 °C stirring, then reflux 5-15 h | 2-toluquinoline-4-carboxylic acid | 99% |

| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85% |

| 3 | 2-vinyl-4-quinoline carboxylic acid + diacetyl oxide | 115-125 °C, 2-8 h | Intermediate quinoline derivative | - |

| 4 | Oxidation with potassium permanganate + NaOH | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | - |

| 5 | Decarboxylation in m-xylene reflux | Room temperature filtration | Cinchonic acid (quinoline derivative) | - |

This approach can be adapted to introduce furan substituents by replacing phenyl aldehyde with furan-2-carboxaldehyde or related heteroaryl aldehydes.

Suzuki Coupling and Pfitzinger Reaction for Analogues

For analogues with heteroaryl substitutions such as furan, Suzuki coupling of brominated heterocycles with boronic acids followed by Pfitzinger reaction with isatin derivatives is reported. This sequence allows for structural diversification and high yields.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pfitzinger Reaction (One-pot) | Isatin + 6,8-dimethylacetyl heterocycle | KOH (33%), EtOH, HCl | Reflux 14-16 h, acidify | 60-85 | Simple, direct, good purity |

| Multi-step Quinoline Synthesis (Patent) | Isatin, acetone, phenyl/furan aldehyde | NaOH, KMnO4, diacetyl oxide | 25-125 °C, multiple steps | Up to 99 (step 1) | Allows functional group manipulation |

| Suzuki Coupling + Pfitzinger | Brominated heterocycle + boronic acid + isatin | Pd catalyst, base, reflux | Multi-step | High | Enables diverse substitutions |

Research Findings and Notes

- The Pfitzinger reaction is a robust and widely used method for synthesizing quinoline-4-carboxylic acids with various aryl and heteroaryl substitutions, including furan rings.

- Reaction conditions such as base concentration, solvent choice, and reflux time critically affect yield and purity.

- Purification by silica gel chromatography is standard to isolate the target compound.

- Spectroscopic data (1H NMR, 13C NMR, LC-MS) consistently confirm the quinoline core and substitution pattern.

- The multi-step oxidation and decarboxylation steps in the patent method provide routes to further functionalized quinoline derivatives, adaptable for furan-substituted analogues.

- Suzuki coupling prior to quinoline ring formation allows for modular synthesis of diverse derivatives, useful in medicinal chemistry research.

化学反应分析

Types of Reactions

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

科学研究应用

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

作用机制

The mechanism of action of 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

相似化合物的比较

Comparative Analysis with Structural Analogs

Phenyl vs. Furan Substituents

- 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (): Antibacterial Activity: Compounds with phenyl substituents (e.g., 5a4, 5a7) exhibit MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli. The phenyl group enhances hydrophobic interactions with bacterial targets. Cytotoxicity: Low cytotoxicity (MTT assay) suggests favorable therapeutic indices for phenyl derivatives.

- Furan Derivatives :

Methoxyphenyl Derivatives

- 2-(4-Methoxyphenyl)-6,8-dimethyl-quinoline-4-carboxylic Acid (CAS 351357-29-4) (): The methoxy group (-OCH₃) is electron-donating, increasing electron density on the quinoline core. This may enhance binding to enzymes requiring electron-rich substrates. Compared to the furan analog, methoxyphenyl derivatives may exhibit altered solubility and metabolic stability.

Nitro and Halo Substituents

- Bromo Derivatives (e.g., 6-bromo-2-[5-(trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid) (): Bromine adds steric bulk and hydrophobicity, which may improve target selectivity but reduce solubility.

Physical Properties

The decomposition point of the furan derivative (234–237°C) indicates thermal stability, advantageous for pharmaceutical formulation ().

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., -OCH₃) : Enhance binding to targets requiring electron-rich ligands but may reduce metabolic stability.

- Steric Effects : Bulky substituents (e.g., sec-butyl in ) reduce solubility but enhance selectivity for hydrophobic binding pockets.

生物活性

2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid is a heterocyclic compound with a unique structure that includes both quinoline and furan moieties. Its molecular formula is with a molecular weight of approximately 267.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can undergo various chemical reactions, including oxidation of the furan ring, leading to the formation of furanones and tetrahydroquinoline derivatives. Its structure allows for interactions with different molecular targets, which may contribute to its biological effects.

While the precise mechanism of action remains partially understood, it is believed that the compound interacts with various enzymes and receptors through its quinoline and furan components. These interactions can modulate biological pathways, resulting in observed biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated notable activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Molecular docking studies have shown promising interactions with cancer-related proteins:

| Cancer Type | Protein Target | Binding Energy (kcal/mol) | Hydrogen Bonds Formed |

|---|---|---|---|

| Breast Cancer | PDB ID 1S63 | -8.57 | 4 |

| Lung Cancer | PDB ID 2X22 | -8.36 | 5 |

| Colon Cancer | PDB ID 3B9D | -7.90 | 3 |

These results indicate that the compound may inhibit cancer cell proliferation by binding effectively to key proteins involved in tumor growth .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of quinoline carboxylic acids, including this compound. For instance, a study involving in-silico molecular docking highlighted its potential as an eIF4A inhibitor, which plays a crucial role in cancer cell proliferation . The compound's ability to form stable interactions with eIF4A suggests a novel mechanism for anticancer activity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound exhibit low potential risk for mutagenicity and tumorigenicity. The toxicity profile suggests safety for further development in therapeutic applications .

常见问题

Basic: What are the recommended synthetic routes for 2-Furan-2-yl-6,8-dimethyl-quinoline-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization of substituted anilines with furan-containing ketones or aldehydes under acidic conditions to form the quinoline core.

Functionalization via methylation at the 6- and 8-positions using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃).

Carboxylation at the 4-position via hydrolysis of a nitrile or ester intermediate under alkaline conditions (e.g., 10% NaOH in methanol, as seen in analogous quinoline syntheses) .

Key Optimization Steps:

- Use diphenyl ether as a high-boiling solvent to facilitate cyclization at elevated temperatures (e.g., 150–200°C) .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Methodological Answer:

Contradictions often arise due to tautomerism or solvent effects. To resolve discrepancies:

Multi-NMR Techniques:

- Compare -NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts, particularly for acidic protons (e.g., carboxylic acid).

- Use -NMR and DEPT-135 to confirm quaternary carbons and methyl groups.

X-ray Crystallography:

- Determine the solid-state structure to validate substituent positions and hydrogen bonding patterns (e.g., carboxylic acid dimerization) .

Computational Validation:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

Basic: What are the stability considerations for this compound under laboratory storage?

Methodological Answer:

Stability is influenced by:

Moisture Sensitivity:

- Store in a desiccator with silica gel to prevent hydrolysis of the carboxylic acid group.

Light and Temperature:

- Protect from UV light (use amber vials) and store at 2–8°C for long-term stability.

Incompatibilities:

- Avoid strong oxidizing agents (e.g., peroxides) and bases, which may degrade the quinoline ring .

Advanced: How can structure-activity relationships (SAR) be explored for its antimicrobial potential?

Methodological Answer:

Derivatization Strategies:

- Modify the furan ring (e.g., halogenation) or methyl groups to assess steric/electronic effects on bacterial target binding.

- Synthesize analogs with varying substituents at the 4-carboxylic acid position (e.g., amides, esters) .

Biological Assays:

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.

- Compare activity with structurally similar compounds like 2-(naphtho[2,1-b]furan-2-yl)quinoline-4-carboxylic acid derivatives .

Docking Studies:

- Model interactions with bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina to rationalize SAR trends .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

HPLC-PDA:

- Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to separate impurities; monitor at 254 nm (quinoline absorbance).

Mass Spectrometry:

- Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₆H₁₃NO₃: 268.1).

Elemental Analysis:

- Validate %C, %H, and %N within ±0.4% of theoretical values.

Advanced: How can computational methods predict its pharmacokinetic properties?

Methodological Answer:

ADMET Prediction Tools:

- Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity (LogP): Critical for membrane permeability.

- Metabolic Stability: CYP450 enzyme interactions.

- Toxicity: Ames test predictions for mutagenicity.

Molecular Dynamics (MD) Simulations:

- Simulate binding to serum albumin to predict plasma protein binding .

Basic: What safety precautions are essential during handling?

Methodological Answer:

PPE Requirements:

- Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

Ventilation:

- Use a fume hood to avoid inhalation of fine particles.

Spill Management:

- Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to address low yields in the final carboxylation step?

Methodological Answer:

Reaction Optimization:

- Increase NaOH concentration (e.g., 15% aqueous) and extend reaction time (6–8 hours) .

Catalysis:

- Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency.

Alternative Reagents:

- Replace NaOH with LiOH in THF/water for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。